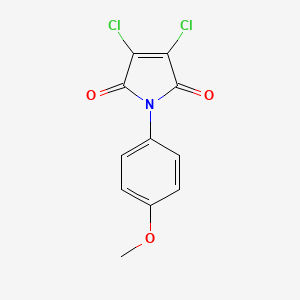

3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dichloro-N-(4-methoxyphenyl)maleimide is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound belongs to the class of maleimides, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,3-dichloromaleic anhydride with 4-methoxyaniline. The reaction proceeds through an amine acylation mechanism, where the aniline derivative reacts with the maleic anhydride to form the maleimide structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-N-(4-methoxyphenyl)maleimide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the maleimide ring can be substituted by nucleophiles, such as thiols, to form thioglycoside derivatives.

Diels-Alder Reactions: The maleimide moiety can act as a dienophile in Diels-Alder reactions with dienes like furan.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like thiols and are carried out in solvents such as dichloromethane at room temperature.

Diels-Alder Reactions: Conducted with dienes under thermal conditions, often requiring reflux temperatures.

Major Products:

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules through reactions like the Diels-Alder reaction.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its role in developing new therapeutic agents due to its ability to interact with biological targets.

Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The biological activity of 3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is primarily attributed to its ability to inhibit certain enzymes, such as protein kinases. These enzymes play crucial roles in intracellular signaling pathways, and their inhibition can lead to various therapeutic effects, including anticancer activity . The compound interacts with the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes .

Comparison with Similar Compounds

N-Phenylmaleimide: Another maleimide derivative used in similar applications, but with different substituents on the phenyl ring.

3,4-Dichloro-N-phenylmaleimide: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness: 2,3-Dichloro-N-(4-methoxyphenyl)maleimide is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, with the CAS number 34379-53-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in cancer therapy.

- Molecular Formula : C11H7Cl2NO3

- Molar Mass : 272.08 g/mol

- Structure : The compound features a pyrrole ring substituted with dichloro and methoxy groups, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to modify the compound for enhanced biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : Compounds derived from this pyrrole framework have shown inhibitory effects on cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2). Specifically, studies demonstrated that some derivatives were more effective than doxorubicin, a common chemotherapeutic agent .

- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to interact with key molecular targets such as protein kinases involved in cell signaling pathways. For example, certain derivatives have been identified as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .

Cytotoxicity and Selectivity

The cytotoxicity of this compound and its derivatives has been assessed using the MTT assay. The results indicate:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 2a | MCF-7 | 0.01 | High |

| 2b | HepG-2 | 0.05 | Moderate |

| 2c | HCT116 | 0.02 | High |

These findings suggest that modifications in the side groups significantly influence both the potency and selectivity of the compounds against cancer cells .

Case Study 1: Antitumor Activity in Animal Models

In vivo studies using rat models of chemically induced colon cancer have shown that certain derivatives of this compound can significantly reduce tumor growth. For example, a derivative demonstrated a reduction in tumor size by approximately 60% compared to controls .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results indicated that the binding energies were favorable for interactions with EGFR and VEGFR, supporting their potential as targeted therapies .

Properties

IUPAC Name |

3,4-dichloro-1-(4-methoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-17-7-4-2-6(3-5-7)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTFIECPUFOBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.